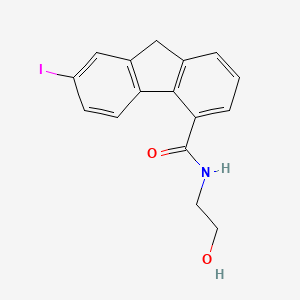![molecular formula C25H17ClN2O2 B4968396 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4968396.png)
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide, also known as BCI-121, is a synthetic compound that has shown promising results in scientific research. BCI-121 is a small molecule inhibitor of a protein called Mcl-1, which is a member of the Bcl-2 family of proteins. Mcl-1 is known to play a critical role in the survival of cancer cells, making it an attractive target for cancer therapy.
Mecanismo De Acción
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide works by binding to the BH3-binding groove of Mcl-1, which is a critical site for the interaction between Mcl-1 and other proteins in the Bcl-2 family. By binding to this site, this compound blocks the ability of Mcl-1 to interact with other proteins, leading to the induction of apoptosis in cancer cells that are dependent on Mcl-1 for survival.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with little or no effect on normal cells. This is likely due to the fact that Mcl-1 is overexpressed in many types of cancer cells, but is not essential for the survival of normal cells. In addition, this compound has been shown to have a synergistic effect when used in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide in lab experiments is its specificity for Mcl-1, which allows for a more targeted approach to cancer therapy. However, one limitation of using this compound is its relatively low potency, which may limit its effectiveness in some cancer types.
Direcciones Futuras
There are several future directions for the development of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide as a cancer therapy. One direction is to improve the potency of the compound, either through chemical modification or through the development of more potent analogs. Another direction is to explore the use of this compound in combination with other cancer therapies, such as immunotherapy or targeted therapies. Finally, there is a need to further explore the potential of this compound in other disease indications, such as autoimmune disorders or neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminonaphthalene to form a nitrobenzamide intermediate. The nitrobenzamide intermediate is then reduced to form the corresponding amine, which is subsequently reacted with 5-methyl-2-aminobenzoxazole to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of a variety of cancer cell types. In particular, this compound has been shown to be effective in inducing apoptosis (programmed cell death) in cancer cells that are dependent on Mcl-1 for survival. This makes this compound an attractive candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O2/c1-15-6-11-23-22(12-15)28-25(30-23)19-9-10-20(26)21(14-19)27-24(29)18-8-7-16-4-2-3-5-17(16)13-18/h2-14H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBUYDCFWZTECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B4968317.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-fluorophenyl)ethyl]benzamide](/img/structure/B4968326.png)

![2-bromo-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4968340.png)
![1,7-dimethyl-4-(2-methyl-4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4968341.png)
![4-(5-{[9-methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B4968349.png)
![2-[2-(methylamino)-1H-benzimidazol-1-yl]-1-phenylethanone hydrobromide](/img/structure/B4968352.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4968358.png)
![N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968359.png)

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B4968374.png)


![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4968392.png)